molecular formula C13H17ClN2O B3156002 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one CAS No. 815651-30-0

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one

Cat. No. B3156002
CAS RN: 815651-30-0
M. Wt: 252.74 g/mol
InChI Key: OPJIKEXTTDKAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one, also known as CDE, is a chemical compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been used for scientific research purposes due to its unique properties. CDE has been found to have potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one acts as a positive allosteric modulator of the GABAA receptor, which enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one to the benzodiazepine site of the GABAA receptor increases the affinity of the receptor for GABA, leading to an increase in chloride ion influx and neuronal hyperpolarization. This results in the inhibition of neuronal excitability and the induction of sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has been found to produce a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesia. It has also been found to have antipsychotic and antidepressant-like effects in animal models. 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has been shown to increase the expression of GABAA receptor subunits in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has several advantages as a research tool, including its high potency and selectivity for the benzodiazepine site of the GABAA receptor. It has also been found to have a relatively low propensity for tolerance and dependence compared to other benzodiazepines. However, 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has several limitations, including its short half-life and the potential for side effects such as sedation and cognitive impairment.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one, including the development of more selective and potent benzodiazepine site ligands, the investigation of the role of GABAA receptor subunit composition in the effects of benzodiazepines, and the exploration of the therapeutic potential of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one in the treatment of anxiety, stress-related disorders, and other neuropsychiatric conditions. The development of novel imaging techniques to visualize the binding of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one to the GABAA receptor in vivo may also provide new insights into the mechanisms of action of benzodiazepines.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has been used as a research tool to investigate the role of GABAergic neurotransmission in the central nervous system. It has been found to bind selectively to the benzodiazepine site of the GABAA receptor, which is an important target for many psychoactive drugs. 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one has been used to study the effects of benzodiazepines on the GABAA receptor, including modulation of receptor function and receptor trafficking. It has also been used to investigate the role of GABAergic neurotransmission in anxiety and stress-related disorders.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJIKEXTTDKAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.